molecular formula C22H31N3O7 B2526920 (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((1-isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1105526-51-9

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((1-isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No. B2526920
CAS RN: 1105526-51-9
M. Wt: 449.504
InChI Key: ONWZAILBZBASBJ-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((1-isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C22H31N3O7 and its molecular weight is 449.504. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((1-isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((1-isopentyl-5-methyl-2-oxoindolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their solid state structure and supramolecular architectures, have shown significant in vitro antioxidant activity. This suggests a potential application of structurally complex acetamides in the development of antioxidant agents (Chkirate et al., 2019).

Synthesis of Novel Compounds with Biological Activity

Hassan and Hassane (2019) synthesized arylidenes oxindole derivatives via reactions involving isatin and malononitrile dimmer. These reactions led to novel compounds, some of which demonstrated antibacterial activities. This research underscores the potential of complex acetamides and related compounds in the synthesis of new molecules with biological and pharmacological applications (Hassan & Hassane, 2019).

Chemoselective Acetylation and Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting a methodology relevant to the synthesis of antimalarial drugs. This research indicates the importance of acetylation processes in the synthesis of intermediates for pharmaceuticals, potentially including compounds similar to the one (Magadum & Yadav, 2018).

Crystal Structures and Computational Studies

Sebhaoui et al. (2020) reported on the synthesis and characterization of novel compounds, including a detailed analysis of their crystal structures and computational studies. This research demonstrates the application of complex organic molecules in understanding molecular interactions and designing compounds with desired properties (Sebhaoui et al., 2020).

properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(E)-[5-methyl-1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O7/c1-11(2)7-8-25-15-6-5-12(3)9-14(15)17(21(25)30)24-32-22-18(23-13(4)27)20(29)19(28)16(10-26)31-22/h5-6,9,11,16,18-20,22,26,28-29H,7-8,10H2,1-4H3,(H,23,27)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZAILBZBASBJ-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC3C(C(C(C(O3)CO)O)O)NC(=O)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N/OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.